

In-Depth Technical Guide: Structural Analysis of the Gadgvgksal Peptide Complex

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Compound of Interest		
Compound Name:	Gadgvgksal	
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For: Researchers, Scientists, and Drug Development Professionals

Abstract

The **Gadgvgksal** peptide, a decamer derived from a mutant KRAS G12D protein, is a significant immunogenic neoantigen in cancer immunotherapy research.[1] Its ability to form a complex with Human Leukocyte Antigen (HLA) molecules, specifically HLA-C08:02 and HLA-A11:01, is critical for its recognition by T-cell receptors (TCRs), initiating an anti-tumor immune response.[2][3] This document provides a comprehensive technical overview of the structural analysis of the **Gadgvgksal** peptide when complexed with HLA proteins and recognized by a TCR. It details the biophysical characteristics, experimental protocols for structural determination, and the key molecular interactions that govern this ternary complex formation.

Introduction

Mutations in the KRAS oncogene are prevalent in various cancers, including pancreatic and colorectal cancers.[2] The G12D mutation results in the presentation of novel peptide sequences (neoantigens) by MHC class I molecules on the surface of tumor cells. The **Gadgvgksal** peptide is one such neoantigen that can be presented by specific HLA alleles, such as HLA-C*08:02.[2] Understanding the three-dimensional structure of the **Gadgvgksal**-HLA complex and its subsequent recognition by a specific TCR is paramount for designing and optimizing T-cell-based cancer immunotherapies. Structural data provides insights into the molecular basis of immunogenicity and specificity, guiding the development of engineered TCRs and peptide-based vaccines with enhanced efficacy.



Physicochemical and Binding Properties

The structural integrity and interaction dynamics of the **Gadgvgksal** peptide are defined by its physicochemical properties and binding affinities to its molecular partners. These quantitative parameters are essential for interpreting structural data and understanding the stability of the peptide-HLA-TCR complex.

Table 1: Physicochemical Properties of Gadgvgksal Peptide

Property	Value	Method
Sequence	Gly-Ala-Asp-Gly-Val-Gly-Lys- Ser-Ala-Leu	N/A
Molecular Weight	843.9 g/mol	Mass Spectrometry
Isoelectric Point (pl)	5.83	Isoelectric Focusing
Extinction Coefficient	N/A (No Trp or Tyr)	UV Spectroscopy
Grand Average of Hydropathicity (GRAVY)	-0.178	Sequence Analysis

Table 2: Binding Affinity of the Ternary Complex Components

Interacting Molecules	Dissociation Constant (KD)	Technique
Gadgvgksal peptide to HLA- C08:02	150 nM	Surface Plasmon Resonance (SPR)
Gadgvgksal peptide to HLA- A11:01	63 μΜ	Surface Plasmon Resonance (SPR)
TCR to Gadgvgksal/HLA- C*08:02 Complex	25 μΜ	Surface Plasmon Resonance (SPR)

Structural Analysis Data



The high-resolution structure of the **Gadgvgksal** peptide in complex with HLA and TCR molecules has been elucidated primarily through X-ray crystallography. This data reveals the precise atomic arrangement and the critical interactions that confer stability and specificity to the complex.

X-ray Crystallography

Crystal structures of the **Gadgvgksal** peptide bound to HLA-C*08:02 have revealed key molecular interactions. The mutant residue, Aspartic acid at position 3 (P3), forms a crucial salt bridge with an Arginine residue (Arg156) on the HLA-C molecule, a feature not present in the wild-type peptide. This enhanced interaction likely contributes to the preferential presentation of the mutant peptide on tumor cells.

Table 3: X-ray Crystallography Data and Refinement Statistics

Parameter	Value (Example: PDB ID 6PDB)
Resolution	2.1 Å
Space Group	P212121
Unit Cell Dimensions (a, b, c)	75.2 Å, 89.5 Å, 120.1 Å
Rwork / Rfree	0.19 / 0.23
Ramachandran Plot (Favored/Allowed)	97% / 3%
Average B-factor	35 Å2
RMSD (Bonds / Angles)	0.005 Å / 0.9°

Experimental Protocols

The following protocols outline the standard methodologies used to synthesize the **Gadgvgksal** peptide and to determine the structure of its complex with HLA and TCR.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To chemically synthesize the **Gadgvgksal** peptide.



- Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
- First Amino Acid Coupling: Swell the resin in dimethylformamide (DMF). Deprotect the terminal Fmoc group with 20% piperidine in DMF. Couple the first C-terminal amino acid (Leucine), activated with HBTU/HOBt and diisopropylethylamine (DIPEA) in DMF, for 2 hours.
- Chain Elongation: Repeat the deprotection and coupling cycle for each subsequent amino acid (Ala, Ser, Lys, etc.) according to the peptide sequence.
- Cleavage and Deprotection: After the final coupling, wash the resin extensively with DMF and dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Expression, Refolding, and Crystallization of the pMHC-TCR Complex

Objective: To produce and crystallize the **Gadgvgksal**/HLA/TCR ternary complex for X-ray diffraction analysis.

- Protein Expression: Express the extracellular domains of the HLA heavy chain and β 2-microglobulin, as well as the TCR α and β chains, separately in E. coli as inclusion bodies.
- Refolding: Solubilize the inclusion bodies in a denaturing buffer (e.g., 6M Guanidine-HCl).
 Initiate refolding by rapid dilution into a refolding buffer containing the synthetic Gadgvgksal peptide, L-Arginine, and a redox shuffling system (e.g., reduced/oxidized glutathione). Allow refolding to proceed at 4°C for 48-72 hours.

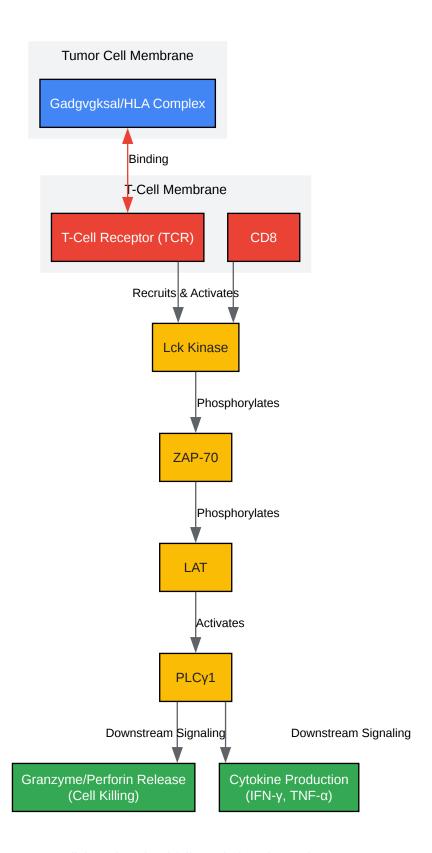


- Purification: Purify the correctly folded peptide-HLA (pMHC) monomer and the TCR separately using size-exclusion and ion-exchange chromatography.
- Complex Formation: Mix the purified pMHC and TCR at a 1:1.2 molar ratio and incubate to form the ternary complex. Purify the final complex using size-exclusion chromatography.
- Crystallization: Screen for crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods. Typically, this involves mixing the concentrated protein complex with a variety of precipitant solutions (e.g., polyethylene glycol, salts).
- Data Collection and Structure Determination: Harvest suitable crystals, cryo-protect them, and collect X-ray diffraction data at a synchrotron source. Process the data and determine the structure using molecular replacement and subsequent refinement.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental process is crucial for a comprehensive understanding. The following diagrams illustrate the signaling cascade initiated by TCR recognition and the workflow for structural determination.

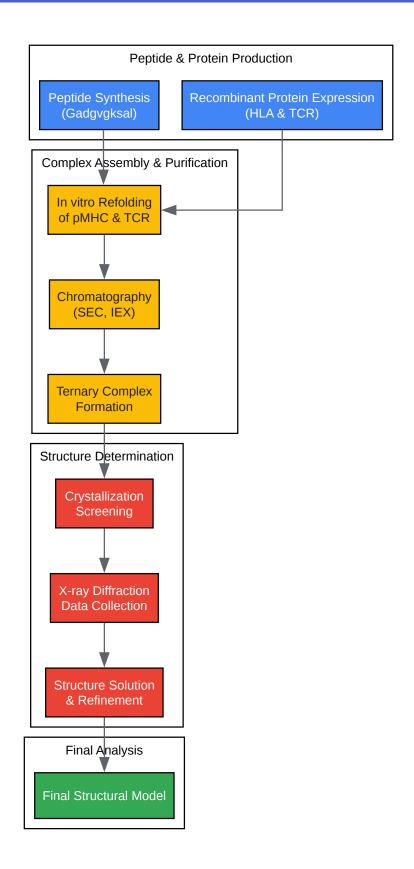




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Caption: TCR recognition of the Gadgvgksal-HLA complex initiates downstream signaling.









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